4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide
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Overview
Description
4-Bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C13H14BrNO4S It is characterized by the presence of a bromine atom, an ethoxy group, and a furan-2-ylmethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the following steps:
Ethoxylation: The addition of an ethoxy group to the benzene ring.
Sulfonamidation: The formation of the sulfonamide group.
Furan-2-ylmethylation: The attachment of the furan-2-ylmethyl group to the sulfonamide nitrogen.
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the furan ring to a more oxidized state.
Reduction: Reduction of the sulfonamide group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while substitution of the bromine atom can lead to a variety of substituted benzenesulfonamides .
Scientific Research Applications
4-Bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan-2-ylmethyl group may enhance binding affinity and specificity to certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-ethoxy-N-(2-furylmethyl)benzenesulfonamide
- N-(Furan-2-ylmethyl) 4-bromo-3-trifluoromethylbenzenesulfonamide
Uniqueness
4-Bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the ethoxy group and the furan-2-ylmethyl group differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4S/c1-2-18-13-8-11(5-6-12(13)14)20(16,17)15-9-10-4-3-7-19-10/h3-8,15H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJYBGAOGPLJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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